![molecular formula C22H19N5O2 B2515734 6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941972-60-7](/img/structure/B2515734.png)
6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a pyrazolo[3,4-d]pyridazine ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indoline ring, followed by the introduction of the pyrazolo[3,4-d]pyridazine ring . The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could result in a rigid, three-dimensional shape .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Bcl-xL Protein Inhibition for Treating Cancer
The compound has been investigated as a Bcl-xL protein inhibitor, which makes it a potential pro-apoptotic agent for treating cancer. Bcl-xL is an anti-apoptotic protein that plays a crucial role in cell survival and resistance to chemotherapy. By inhibiting Bcl-xL, this compound may promote apoptosis (programmed cell death) in cancer cells, thereby suppressing tumor growth .
Autoimmune Diseases and Immune System Disorders
Apart from cancer, the compound’s Bcl-xL inhibitory activity could also be relevant in the context of autoimmune diseases and immune system disorders. Dysregulated apoptosis contributes to autoimmune conditions, and targeting Bcl-xL might help restore the balance between cell survival and death .
Structure and Pharmacological Studies
The compound’s chemical structure (Formula I) includes a pyridazino[3,4-b]azepine core. Researchers have synthesized various derivatives based on this scaffold. For example:
- Example 24 : 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid
Other Potential Applications
While the primary focus has been on cancer and immune-related research, there may be additional applications. Further investigations could explore its effects on specific cellular pathways, toxicity profiles, and interactions with other proteins or receptors.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antibacterial, antifungal, antimycobacterial, and cytotoxic activities
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that inhibits their function, leading to its observed biological activities. More research is needed to elucidate the specific interactions between this compound and its targets .
Biochemical Pathways
Based on its observed biological activities, it can be inferred that it may affect pathways related to bacterial growth, fungal proliferation, mycobacterial activity, and cell proliferation .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth, fungal proliferation, mycobacterial activity, and cell proliferation, as suggested by its observed biological activities
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-18-13-23-27(17-8-3-2-4-9-17)21(18)22(29)26(24-15)14-20(28)25-12-11-16-7-5-6-10-19(16)25/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHWXCNNHDLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.